N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional substituents such as an ethyl group, a methyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. This reaction is often catalyzed by a transition metal such as copper or silver under mild conditions .
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Formation of the Pyridine Ring: : The pyridine ring can be constructed via a condensation reaction involving a suitable aldehyde or ketone with an amine. This step may require acidic or basic conditions to facilitate the formation of the pyridine ring .
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Fusing the Rings: : The pyrazole and pyridine rings are fused together through a cyclization reaction, which may involve the use of a dehydrating agent or a catalyst to promote the formation of the fused ring system .
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Introduction of Substituents: : The ethyl, methyl, and thienyl groups are introduced through various substitution reactions. These reactions may involve the use of alkyl halides, organometallic reagents, or other suitable electrophiles and nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be accomplished through the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and organometallic reagents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or oxygen atoms .
Scientific Research Applications
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are being investigated. It serves as a lead compound for the development of new pharmaceuticals .
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Medicine: : The compound is studied for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways. It may be used in the development of new drugs for various diseases .
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Industry: : The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. It may also be used as a catalyst or reagent in industrial processes .
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds with similar pyrazole ring structures, such as 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole.
Pyridine Derivatives: Compounds with similar pyridine ring structures, such as 2,6-dimethylpyridine and 4-ethylpyridine.
Thienyl Derivatives: Compounds with similar thienyl ring structures, such as 2-thiophenecarboxylic acid and 2-thienylmethylamine.
Properties
Molecular Formula |
C19H20N6OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6OS/c1-5-25-11(2)9-16(23-25)21-19(26)13-10-14(15-7-6-8-27-15)20-18-17(13)12(3)22-24(18)4/h6-10H,5H2,1-4H3,(H,21,23,26) |
InChI Key |
WBNSVNNIYRAFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4)C |
Origin of Product |
United States |
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